molecular formula C9H12N2O2 B6196345 5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 1781190-36-0

5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6196345
CAS No.: 1781190-36-0
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 1,4-dimethyl-3-oxobutanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by acidification to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
  • 3-cyclopropyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-cyclopropyl-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both cyclopropyl and dimethyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

CAS No.

1781190-36-0

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.